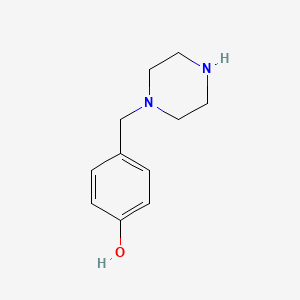

p-ヒドロキシベンジルピペラジン

説明

P-Hydroxybenzylpiperazine is a chemical compound with the molecular formula C11H16N2O . It is also known as 4-(1-Piperazinylmethyl)phenol .

Synthesis Analysis

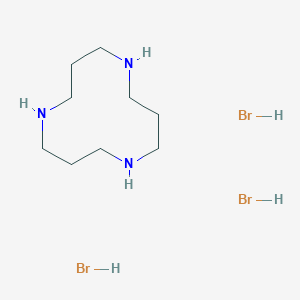

The synthesis of piperazine derivatives, which p-Hydroxybenzylpiperazine could be one, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of p-Hydroxybenzylpiperazine consists of a benzene ring attached to a piperazine ring via a methylene bridge, with a hydroxyl group attached to the benzene ring .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Physical and Chemical Properties Analysis

The molecular formula of p-Hydroxybenzylpiperazine is C11H16N2O, and it has an average mass of 192.258 Da .科学的研究の応用

創薬

ピペラジンは、p-ヒドロキシベンジルピペラジンの主要な構成要素であり、創薬における3番目に一般的な窒素複素環です . それは、不安解消、抗ウイルス、心臓保護、抗がん、抗うつ作用を有する多様な薬理学的薬剤に広く存在します . また、イマチニブ(グリベックとしても販売されている)やシデナフィル(バイアグラとして販売されている)などの多くのブロックバスター薬の主要な構成要素でもあります .

医薬品化学

p-ヒドロキシベンジルピペラジンを含むピペラジンの構造的多様性は限られており、ピペラジン含有薬の約80%は、窒素位置でのみ置換基を含んでいます . しかし、ピペラジン環の炭素原子のC–H官能基化において大きな進歩が遂げられました . これは、ピペラジンの定義された置換パターンの合成のための新しい道を開き、医薬品化学研究における幅広い用途のためのピペラジンツールボックスにおける成長しているポートフォリオを拡大しています .

薬物動態

ピペラジン構造中の2つの窒素原子は、ピペラジンを含む薬物候補の薬理学的および薬物動態的プロファイルを改善します . これらの窒素原子部位は水素結合ドナー/アクセプターとして働き、受容体との相互作用を調整するとともに、水溶性とバイオアベイラビリティを高めます .

3D幾何学調整

ピペラジンにおける追加の窒素の存在により、6員環の遠位位置で3D幾何学を調整することができます . これは、ピペラジンの最も近い6員環複素環類似体であるモルホリンやピペリジンでは容易に利用できません .

合成方法

近年、ピペラジンの合成方法において大きな進歩が見られました . これらの方法には、1,2-ジアミン誘導体とスルホニウム塩の環化、ウギ反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加、平行固相合成、光触媒合成などがあります .

C–H官能基化

近年、ピペラジン環の炭素原子のC–H官能基化において大きな進歩が見られました . これにより、ピペラジン環の炭素官能基化にアクセスするための、新しく効率的で選択的な方法が開発されました .

将来の方向性

作用機序

Target of Action

p-Hydroxybenzylpiperazine, also known as 4-(Piperazin-1-ylmethyl)phenol, is a member of the class of piperazines It’s known that piperazine-based compounds often interact with various receptors and enzymes, enhancing their pharmacological and pharmacokinetic profiles .

Mode of Action

Piperazine molecules generally work by serving as hydrogen bond donors/acceptors, tuning the interactions with receptors . This interaction leads to various changes in the cellular environment, depending on the specific targets involved.

Biochemical Pathways

Piperazine-based compounds are known to influence a variety of biochemical processes, but the specific pathways depend on the exact structure and functional groups of the compound .

Pharmacokinetics

It’s known that the presence of nitrogen atoms in piperazine compounds generally improves water solubility and bioavailability , which are crucial factors for the compound’s pharmacokinetic profile.

生化学分析

Biochemical Properties

It is known that piperazine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that piperazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(Piperazin-1-ylmethyl)phenol is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could explore the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies could explore any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

特性

IUPAC Name |

4-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRXJITXJZQWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600965 | |

| Record name | 4-[(Piperazin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75341-33-2 | |

| Record name | p-Hydroxybenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Piperazin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1611883.png)

![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)